

Spectroscopic Analysis of 2-chloro-5-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-nitropyridine

Cat. No.: B043025

[Get Quote](#)

Introduction

2-chloro-5-nitropyridine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chemical structure and purity are crucial for the successful synthesis of target molecules. This technical guide provides an in-depth overview of the spectroscopic data for **2-chloro-5-nitropyridine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented here is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis to aid in the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-chloro-5-nitropyridine**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Assignment
9.20	Doublet	H-6
8.62	Doublet of Doublets	H-4
7.80	Doublet	H-3

Solvent: CDCl_3

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
152.1	C-2
145.3	C-6
141.0	C-5
135.0	C-4
124.5	C-3

Solvent: CDCl_3 (Predicted values based on analogous structures and spectral databases)

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
1600, 1480, 1450	Strong	Aromatic C=C Stretch
1530, 1350	Strong	Asymmetric & Symmetric N-O Stretch (NO_2)
1275	Medium	C-N Stretch
840	Strong	C-H Out-of-plane Bend
740	Strong	C-Cl Stretch
525	Medium	C-N In-plane Bend

Sample State: Solid (KBr pellet or ATR)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Abundance (%)	Assignment
158	78.1	[M] ⁺ (Molecular Ion)
112	100.0	[M-NO ₂] ⁺
85	62.1	[M-NO ₂ -HCN] ⁺
76	66.5	[C ₅ H ₄] ⁺
50	71.2	[C ₄ H ₂] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

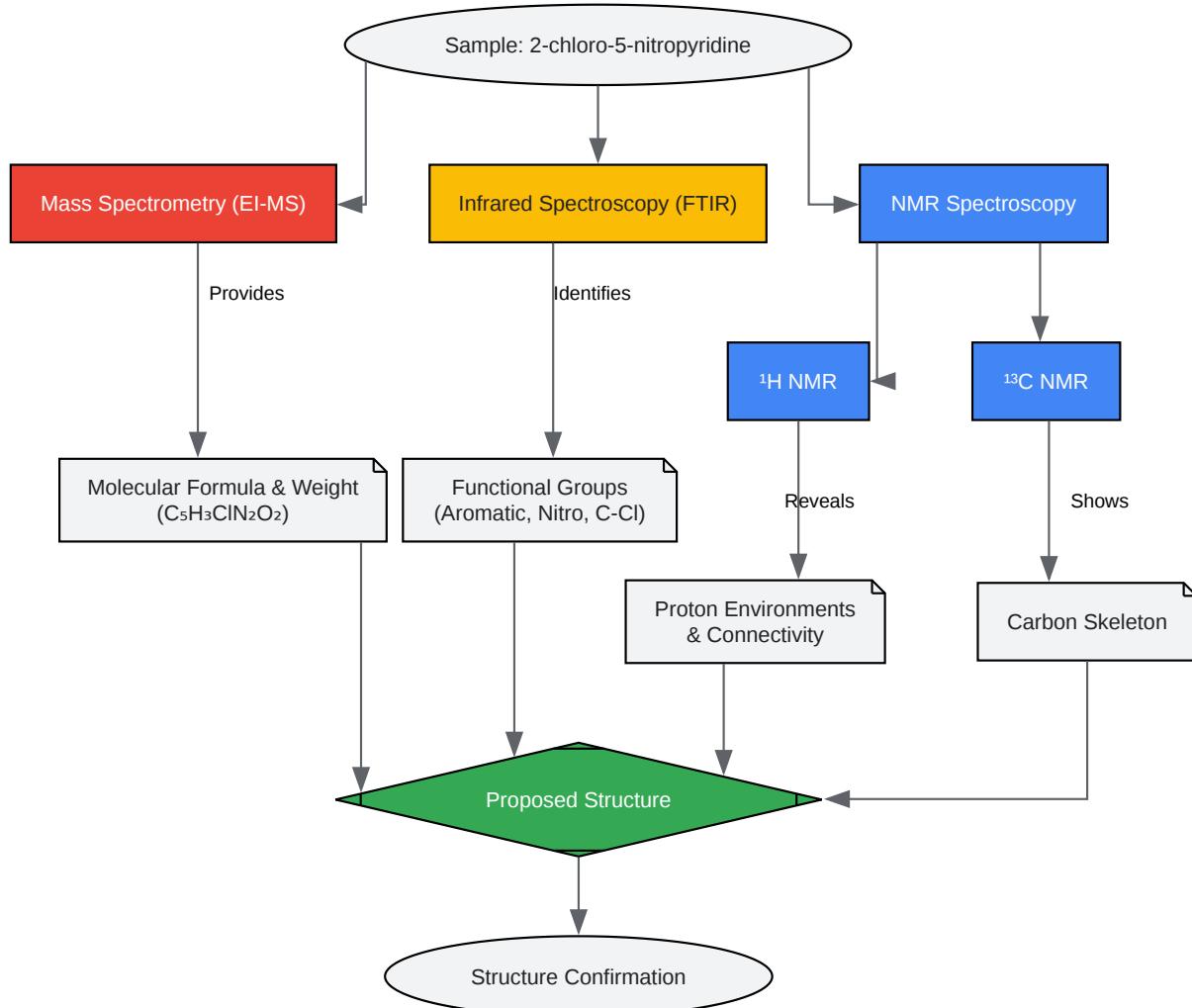
- Sample Preparation: Approximately 5-10 mg of **2-chloro-5-nitropyridine** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Instrument Parameters:
 - Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is used.
 - ¹H NMR:
 - Pulse Program: Standard single-pulse sequence.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64.
 - ¹³C NMR:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 (due to the low natural abundance of ^{13}C).
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet Method

- Sample Preparation (ATR): A small amount of the solid **2-chloro-5-nitropyridine** is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet): Approximately 1-2 mg of **2-chloro-5-nitropyridine** is finely ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrument Parameters:
 - Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample spectrum is then acquired and ratioed against the background to produce the final absorbance or transmittance spectrum.


Mass Spectrometry (MS)

Electron Ionization (EI) Method

- Sample Introduction: A small amount of **2-chloro-5-nitropyridine** is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like **2-chloro-5-nitropyridine** using the spectroscopic techniques described.

[Click to download full resolution via product page](#)

Caption: Logical workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-chloro-5-nitropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b043025#spectroscopic-data-nmr-ir-mass-spec-for-2-chloro-5-nitropyridine\]](https://www.benchchem.com/product/b043025#spectroscopic-data-nmr-ir-mass-spec-for-2-chloro-5-nitropyridine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com